
2-Ciclopropil-2-metiloxirano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-methyloxirane is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its high reactivity, making it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-methyloxirane is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mecanismo De Acción
Target of Action
Cyclopropyloxiranes, a class of compounds to which 2-cyclopropyl-2-methyloxirane belongs, are known to be highly reactive . They can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Mode of Action
The mode of action of 2-Cyclopropyl-2-methyloxirane involves its interaction with other compounds during synthesis processes . For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane results in the formation of cyclopropyloxiranes . In this reaction, Pd(acac)2 acts as a catalyst, facilitating the reaction and ensuring virtually complete retention of the oxirane ring in the initial and final reaction products .
Biochemical Pathways
Cyclopropane, a structural motif present in 2-cyclopropyl-2-methyloxirane, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The result of the action of 2-Cyclopropyl-2-methyloxirane is the formation of cyclopropyloxiranes . These compounds are highly reactive and can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-Cyclopropyl-2-methyloxirane. For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane, which results in the formation of cyclopropyloxiranes, is carried out at 0–5 °C in diethyl ether . This suggests that temperature and solvent can play crucial roles in the reaction involving 2-Cyclopropyl-2-methyloxirane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-methyloxirane typically involves the catalytic cyclopropanation of vinyl oxiranes with diazomethane in the presence of palladium(II) acetate (Pd(acac)2). The reaction is carried out at low temperatures (0-5°C) in diethyl ether, yielding the desired product in high purity and yield .
Industrial Production Methods: Industrial production methods for 2-Cyclopropyl-2-methyloxirane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Strong nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted oxiranes.
Comparación Con Compuestos Similares
- 2-Cyclopropyloxirane
- 2-Methyloxirane
- Cyclopropylmethyloxirane
Comparison: 2-Cyclopropyl-2-methyloxirane is unique due to the presence of both a cyclopropyl and a methyl group attached to the oxirane ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For instance, 2-Cyclopropyloxirane lacks the methyl group, resulting in different reactivity patterns, while 2-Methyloxirane lacks the cyclopropyl group, affecting its stability and reactivity .
Propiedades
IUPAC Name |
2-cyclopropyl-2-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(4-7-6)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFIHXZWKAADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)
![3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2357941.png)
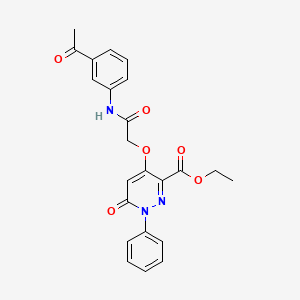
![2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol](/img/structure/B2357943.png)
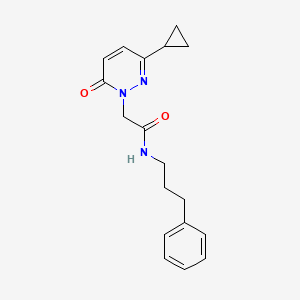
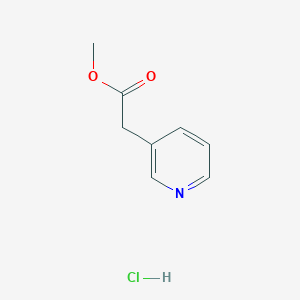
![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)
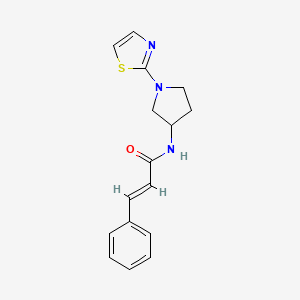
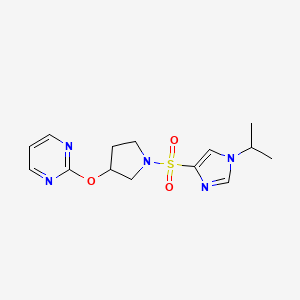
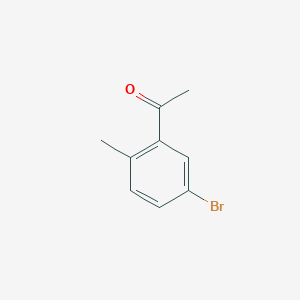
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2357960.png)
![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)
